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Compound of Interest

Compound Name: Dimethylamine

Cat. No.: B145610

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for dimethylamine, alongside its structural
analogs, methylamine and trimethylamine. Detailed experimental protocols and a logical
workflow for spectral interpretation are presented to aid in the unambiguous identification of
these volatile amines.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for dimethylamine and its primary
and tertiary amine counterparts.

1 13
'H Chemical H Splitting . 13C Chemical
Compound . 'H Integration .
Shift (ppm) Pattern Shift (ppm)
Dimethylamine ~2.3 (CHs) Singlet 6H ~36.7
~0.7 (NH) Singlet (broad) 1H
Methylamine ~2.4 (CHs) Singlet 3H ~28.3
~1.2 (NH2) Singlet (broad) 2H
Trimethylamine ~2.1 Singlet 9H ~47.6
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Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.
N-H Stretch C-H Stretch N-H Bend C-N Stretch
Compound
(cm™?) (cm™?) (cm™?) (cm™?)
_ , 3300-3500
Dimethylamine ] 2800-3000 1550-1650 1020-1250
(broad, medium)
_ 3300-3500 (two
Methylamine ) 2800-3000 1580-1650 1020-1220
bands, medium)
Trimethylamine Absent 2760-2820 Absent 1020-1220
Mass Spectrometry Data
Molecular lon (M+, Key Fragment lons
Compound Base Peak (m/z)
m/z) (mlz)
Dimethylamine 45 44 30, 15
Methylamine 31 30 29, 28
Trimethylamine 59 58 42, 44

Experimental Protocols

Accurate spectral acquisition for volatile amines requires careful sample handling due to their

low boiling points.

NMR Spectroscopy of Volatile Amines

o Sample Preparation: For low-boiling-point amines like dimethylamine, samples can be

prepared by bubbling the gas through a deuterated solvent (e.g., CDCls, D20) in a standard

5 mm NMR tube at low temperature (e.g., in a dry ice/acetone bath) to achieve a suitable

concentration. Alternatively, a sealed NMR tube (e.g., a J. Young tube) can be used. A small

amount of the cooled liquid amine can be introduced into the tube containing the deuterated
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solvent, and the tube is then sealed. Tetramethylsilane (TMS) is typically added as an
internal standard (0O ppm).

e Instrument Parameters (*H NMR):

[¢]

Spectrometer Frequency: 400 MHz or higher for better resolution.

[e]

Pulse Sequence: Standard single-pulse experiment.

o

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

[¢]

Number of Scans: 16-64, depending on the concentration.

 Instrument Parameters (*3C NMR):

o

Spectrometer Frequency: 100 MHz or higher.

[¢]

Pulse Sequence: Proton-decoupled single-pulse experiment.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

o

Number of Scans: 1024 or higher due to the low natural abundance of 13C.

IR Spectroscopy of Volatile Amines

e Sample Preparation (Gas Phase): The most common method for volatile compounds is to
use a gas cell.

o Evacuate a gas cell with KBr or NaCl windows.

o Introduce a small amount of the amine into the cell. The pressure can be monitored with a
manometer to achieve an optimal concentration for analysis.

o Sample Preparation (Liquid Film): For less volatile amines or to observe intermolecular
interactions like hydrogen bonding, a liquid film can be used.
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o Place a drop of the cooled liquid amine between two salt plates (e.g., KBr or NaCl).

o Press the plates together to form a thin film.

e Instrument Parameters:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
o Scan Range: 4000-400 cm~1,
o Resolution: 4 cm~1.

o Number of Scans: 16-32.

Mass Spectrometry of Volatile Amines

e Sample Introduction (Direct Injection/GC-MS):

o Direct Injection: For pure samples, a small amount of the gas or volatile liquid can be
introduced directly into the ion source via a heated inlet system or a gas-tight syringe.

o Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for separating mixtures
or for obtaining high-quality spectra. A solution of the amine in a volatile solvent is injected
into the GC. A column specifically designed for volatile amines (e.g., Rtx-Volatile Amine) is
recommended.[1]

« lonization: Electron lonization (El) at 70 eV is the standard method for generating fragment
ions and creating a reproducible mass spectrum.

o Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

o Detection: The detector is set to scan a mass range appropriate for the expected fragments
(e.g., m/z 10-100).

Spectral Interpretation Workflow

The following diagram illustrates a logical workflow for the identification of dimethylamine and
its differentiation from methylamine and trimethylamine based on their spectroscopic data.
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Workflow for Amine Identification
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Caption: Logical workflow for amine identification.
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Interpretation of Dimethylamine Spectra

e IH NMR: The spectrum of dimethylamine is characterized by two singlets.[2] The downfield
signal around 2.3 ppm corresponds to the six equivalent protons of the two methyl groups.[2]
The upfield, often broad, singlet at approximately 0.7 ppm is due to the single proton on the
nitrogen atom. The 6:1 integration ratio of these two signals is a key identifier.[2] The lack of
splitting for the methyl protons is due to the rapid exchange of the N-H proton.[2]

e 13C NMR: Due to the symmetry of the molecule, the two methyl carbons in dimethylamine
are chemically equivalent and therefore show only a single peak in the 13C NMR spectrum at
around 36.7 ppm.[3] This distinguishes it from other secondary amines with non-equivalent
alkyl groups.

» IR Spectroscopy: The IR spectrum of dimethylamine shows a characteristic broad
absorption in the 3300-3500 cm™! region, which is indicative of N-H stretching in a secondary
amine.[4] The presence of a single band in this region helps to distinguish it from primary
amines, which show two bands.[5] Other significant absorptions include C-H stretching
vibrations between 2800 and 3000 cm~1, an N-H bending vibration around 1550-1650 cm~1,
and a C-N stretching vibration in the 1020-1250 cm~* range.[4]

e Mass Spectrometry: The electron ionization (El) mass spectrum of dimethylamine shows a
molecular ion peak at an m/z of 45.[6] The base peak is typically observed at m/z 44,
corresponding to the loss of a hydrogen atom.[6] A characteristic fragment ion appears at
m/z 30, which results from the cleavage of a C-N bond and loss of a methyl radical.[6] The
presence of these key ions provides strong evidence for the structure of dimethylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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